[1,2,4]Triazolo[1,5-a]pyrazine-2-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H3N5 |
|---|---|
Molecular Weight |
145.12 g/mol |
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C6H3N5/c7-3-5-9-6-4-8-1-2-11(6)10-5/h1-2,4H |
InChI Key |
DDOWVTZWUKERNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=N2)C#N)C=N1 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The synthesis typically involves cyclocondensation of enaminonitriles with benzohydrazides under microwave conditions. The reaction proceeds via a tandem nucleophilic addition-cyclization pathway, where the nitrile group of the enaminonitrile reacts with the hydrazide moiety to form the triazolo-pyrazine core. A critical advantage of this method is its compatibility with diverse substituents, enabling the production of derivatives without compromising yield.
Optimal conditions identified include irradiation at 120°C for 15–20 minutes using ethanol as a solvent, yielding 85–92% pure product. The absence of harsh reagents reduces byproduct formation, simplifying purification.
Table 1: Microwave-Assisted Synthesis Parameters
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | 120°C | 85–92 |
| Reaction Time | 15–20 minutes | – |
| Solvent | Ethanol | – |
| Catalyst | None required | – |
Industrial Production Methods
Scalable synthesis ofTriazolo[1,5-a]pyrazine-2-carbonitrile necessitates methods that balance efficiency, cost, and environmental sustainability. Industrial protocols often employ mechanochemical techniques or continuous-flow systems.
Mechanochemical Approaches
Mechanochemical synthesis involves solvent-free grinding of reactants in ball mills, promoting molecular interactions through mechanical energy. This method eliminates solvent waste and reduces reaction times to under 30 minutes. For instance, grinding equimolar amounts of enaminonitrile and benzohydrazide at 25 Hz for 20 minutes yields 78–84% product. The method’s scalability makes it suitable for kilogram-scale production.
Continuous-Flow Systems
Continuous-flow reactors enhance reproducibility and safety in industrial settings. By maintaining precise control over residence time and temperature, these systems achieve consistent yields of 80–88% while minimizing human intervention. Recent advancements integrate microwave heating with flow chemistry, further reducing energy consumption.
Table 2: Comparison of Industrial Methods
| Method | Reaction Time | Yield (%) | Environmental Impact |
|---|---|---|---|
| Mechanochemical | 20 minutes | 78–84 | Low (solvent-free) |
| Continuous-Flow | 10–15 minutes | 80–88 | Moderate |
Solvent-Free and Green Chemistry Approaches
Growing emphasis on green chemistry has driven the development of solvent-free protocols forTriazolo[1,5-a]pyrazine-2-carbonitrile. These methods avoid toxic solvents and reduce waste generation.
Solid-State Synthesis
Solid-state reactions between crystalline enaminonitriles and hydrazides under mild heating (80–100°C) yield 70–75% product. While slower than microwave methods (1–2 hours), this approach is ideal for thermally sensitive substrates.
Catalytic Enhancements
The use of biodegradable catalysts like cellulose-supported palladium nanoparticles has been explored, though yields remain suboptimal (60–65%). Research is ongoing to improve catalyst recovery and reactivity.
Comparative Analysis of Synthetic Routes
Each method offers distinct trade-offs between speed, yield, and sustainability:
-
Microwave-assisted synthesis excels in speed and yield but requires specialized equipment.
-
Mechanochemical methods prioritize sustainability but face challenges in product purity.
-
Solvent-free approaches align with green chemistry principles but necessitate longer reaction times.
Table 3: Method Comparison
| Method | Yield (%) | Time | Scalability |
|---|---|---|---|
| Microwave | 85–92 | 15–20 min | Moderate |
| Mechanochemical | 78–84 | 20 min | High |
| Solvent-Free | 70–75 | 1–2 hours | Low |
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms within the ring structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve mild temperatures and neutral to slightly acidic pH .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and properties .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
[1,2,4]Triazolo[1,5-a]pyrazine-2-carbonitrile derivatives have been investigated for their anticancer properties. For instance, a study highlighted the efficacy of these compounds as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. By inhibiting CDKs, these compounds can potentially halt the proliferation of cancer cells .
Mechanism of Action
The mechanism involves binding to the active sites of CDKs, thereby preventing substrate access and disrupting cell cycle progression. This interaction has been linked to reduced tumor growth in various cancer models .
Case Study: Inhibition of AXL Receptor Tyrosine Kinase
A notable case study revealed that certain derivatives of this compound inhibit AXL receptor tyrosine kinase function. This inhibition is significant in treating proliferative conditions such as cancer, including breast and lung cancers .
Biological Applications
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor beyond CDKs. It interacts with various biological macromolecules and has been studied for its antimicrobial properties. Research indicates that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria .
Case Study: Antimicrobial Activity
A study synthesized novel derivatives that were tested for antimicrobial activity against multiple bacterial strains. The results showed promising antibacterial effects, suggesting potential use in developing new antibiotics .
Material Science
Development of New Materials
In addition to biological applications, this compound is utilized in creating materials with specific properties such as fluorescence and conductivity. Its unique structure allows for modifications that enhance material characteristics for various industrial applications.
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[1,5-a]pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing substrate access . This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogues
Physicochemical Properties
- Solubility : Carboxylic acid derivatives (e.g., [1,2,4]Triazolo[1,5-a]pyrazine-2-carboxylic acid) exhibit higher aqueous solubility than the carbonitrile, making them preferable for formulation .
- Thermal Stability : Brominated and methylated analogs generally show higher melting points due to increased molecular rigidity .
Biological Activity
[1,2,4]Triazolo[1,5-a]pyrazine-2-carbonitrile is a heterocyclic compound notable for its fused triazole and pyrazine ring system, coupled with a carbonitrile functional group. This unique structure enhances its potential biological activities, making it a subject of interest in medicinal chemistry. The compound exhibits a range of pharmacological effects, including antimicrobial and antitumor activities.
The presence of nitrogen atoms within the ring structure and the carbonitrile group contribute to the compound's reactivity and interaction with biological targets. This section outlines the synthesis methods and chemical reactivity relevant to the compound.
Synthesis Methods
Various synthetic routes have been developed for this compound. Common methods include:
- Cyclization Reactions: Utilizing precursors that undergo cyclization to form the triazolo-pyrazine framework.
- Functional Group Modifications: Altering substituents on precursor molecules to enhance biological activity.
Biological Activities
The biological activities of this compound have been extensively studied, revealing its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance:
- Bactericidal Activity: Compounds derived from this scaffold have shown effectiveness against various Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) for some derivatives range from 0.25 to 2.0 μg/mL, outperforming standard antibiotics like ciprofloxacin in certain assays .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 9n | 0.25 | E. coli |
| 9o | 0.50 | S. aureus |
| IV | 0.68 | DNA gyrase (IC50) |
Antitumor Activity
The antitumor potential of this compound has been demonstrated through various studies:
- Cell Line Studies: In vitro evaluations against human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) have shown promising results. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| H12 | MGC-803 | 9.47 |
| H12 | HCT-116 | 9.58 |
| H12 | MCF-7 | 13.1 |
The mechanisms by which this compound exerts its biological effects primarily involve:
- Enzyme Inhibition: The compound can inhibit key enzymes such as cyclin-dependent kinases (CDKs), impacting cell cycle regulation and leading to apoptosis in cancer cells.
- Signal Pathway Modulation: It influences various signaling pathways critical for tumor growth and survival.
Case Studies
Several studies highlight the efficacy of this compound derivatives in clinical and preclinical settings:
- Anticancer Efficacy: A study reported that a series of synthesized compounds showed strong antiproliferative effects across multiple cancer cell lines with mechanisms involving apoptosis induction and cell cycle arrest .
- Antimicrobial Evaluation: Another research effort focused on synthesizing new derivatives that displayed enhanced antimicrobial activity compared to existing treatments .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [1,2,4]Triazolo[1,5-a]pyrazine-2-carbonitrile, and what reaction conditions are critical for yield optimization?
- The synthesis typically involves cyclization of precursors like aminopyrazines or hydrazine derivatives. Key methods include:
- Copper-catalyzed tandem radical cyclization of 1,2-bis(1-arylethylidene)hydrazines with nitriles, requiring anhydrous conditions and temperatures of 80–100°C .
- Multicomponent reactions using aldehydes, malononitrile, and hydrazine derivatives in ethanol with piperidine as a catalyst .
- Recyclization of oxadiazolopyridinium salts with ammonia or amines under acidic conditions (e.g., acetic acid) .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- NMR spectroscopy (¹H, ¹³C, and DEPT-135) confirms regioselectivity and substituent positions, particularly the cyano group at C2 .
- HPLC-MS with reverse-phase C18 columns (acetonitrile/water mobile phase) ensures purity (>95%) and detects byproducts .
- X-ray crystallography resolves crystal packing and hydrogen-bonding patterns, critical for structure-activity relationship (SAR) studies .
Q. What are the key structural features influencing the compound’s reactivity in heterocyclic transformations?
- The electron-deficient pyrazine ring facilitates nucleophilic substitution at C8, while the triazole moiety enables cycloaddition reactions .
- The cyano group at C2 acts as a directing group in cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalizing the core structure .
Advanced Research Questions
Q. How can contradictory biological activity data for analogs of this compound be systematically resolved?
- Discrepancies often arise from substituent effects. For example:
- Electron-withdrawing groups (e.g., Br, Cl) at C5/C8 enhance kinase inhibition but reduce solubility .
- Steric hindrance from bulky aryl groups at C7 may lower binding affinity to adenosine receptors despite improving metabolic stability .
Q. What strategies mitigate byproduct formation during the synthesis of this compound derivatives?
- Byproducts like oxadiazole intermediates form under oxidative conditions. Mitigation includes:
- Replacing Pb(OAc)₄ with milder oxidants (e.g., I₂ or O₂) to suppress over-oxidation .
- Using microwave-assisted synthesis to reduce reaction time and minimize decomposition .
Q. How does the compound’s electronic structure influence its fluorescence properties in material science applications?
- The conjugated π-system of the triazole-pyrazine core enables strong blue fluorescence (λem ≈ 450 nm) with large Stokes shifts (>100 nm), making it suitable for OLEDs .
- Substituents like aryl groups at C5/C7 enhance quantum yields (Φ > 0.8) by restricting non-radiative decay pathways .
Q. What computational methods are effective for predicting the pharmacokinetic profiles of this compound analogs?
- QSAR models trained on ADMET datasets predict logP, solubility, and CYP450 inhibition .
- Molecular dynamics simulations (e.g., GROMACS) assess blood-brain barrier permeability based on polar surface area (<60 Ų) and hydrogen-bonding capacity .
Q. How can regioselectivity challenges in functionalizing the triazole ring be addressed?
- Use protecting groups (e.g., Boc for NH groups) to direct electrophilic substitution to specific positions .
- Transition-metal catalysis (e.g., Pd/Cu) enables selective C–H activation at C3 or C5, avoiding undesired side reactions .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate biological assays (e.g., kinase inhibition vs. cytotoxicity) using orthogonal methods like SPR and MTT assays .
- Reaction Optimization Tables :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
